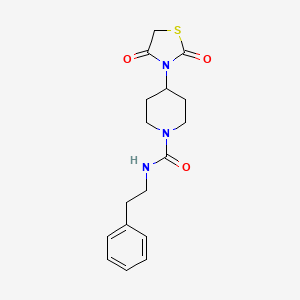

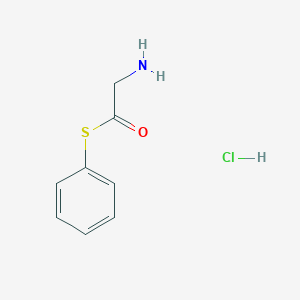

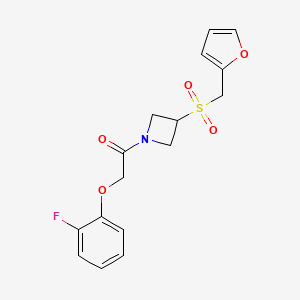

4-(2,4-dioxothiazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

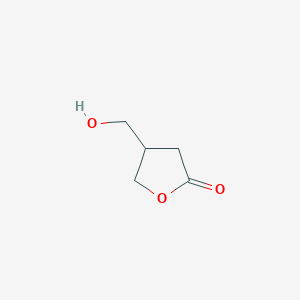

Thiazolidine-2,4-dione (TZDs) is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .

Synthesis Analysis

In general, TZDs derivatives are synthesized by the reaction of condensation . The chemical structures of the compounds are typically elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis

The molecular structure of TZDs derivatives is typically analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving TZDs derivatives are typically analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of TZDs derivatives are typically analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrate weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One specific compound showed notable antibacterial activity against Gram-positive bacteria, particularly S. aureus (Alhameed et al., 2019).

- Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and exhibited antimicrobial activity in docking studies and anti-microbial evaluation (Spoorthy et al., 2021).

Antitumor and Antibacterial Agents

- Compounds synthesized from thiophene-2-carboxamide showed potential as antibiotics against both Gram-positive and Gram-negative bacteria, highlighting their utility in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

- N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides demonstrated in vivo diuretic activity, signifying their potential for medical applications beyond antimicrobial purposes (Yar & Ansari, 2009).

Antihyperglycemic Agents

- The identification of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives in search of antidiabetic agents led to the discovery of a candidate drug for the treatment of diabetes mellitus, showcasing the therapeutic potential of thiazolidine derivatives (Nomura et al., 1999).

Antioxidant and Antimicrobial Activities

- Microwave-assisted synthesis of pyrazolopyridines revealed compounds with significant antioxidant, antitumor, and antimicrobial activities, further emphasizing the chemical versatility and potential therapeutic applications of thiazolidine-based compounds (El‐Borai et al., 2013).

Antiviral Activity

- Synthesis of certain thiazole C-nucleosides demonstrated significant antiviral activity, illustrating the potential of thiazolidine derivatives in combating viral infections (Srivastava et al., 1977).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with TZDs derivatives would depend on the specific compound and its intended use. It’s important to note that a dose of an anticancer drug sufficient to kill cancer cells is often lethal to the normal tissue and leads to many side effects, which in turn, limits its treatment efficacy .

Direcciones Futuras

The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Despite major breakthroughs in many areas of modern medicine, significant rise in multi-drug resistant microbial infections and cancer has become an economic as well as a serious health care problem . Therefore, there is an increasing need for new medicinal organic agents .

Propiedades

IUPAC Name |

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLGVXNGSZPNNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)

![3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2403571.png)

![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2403580.png)